4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one
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Overview
Description
4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]benzimidazole core fused with a hydroxy and methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an o-phenylenediamine derivative with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. Techniques such as recrystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens and nucleophiles.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure but shares the benzimidazole core.
2-(4-benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Another complex derivative with potential biological activities.
Uniqueness
4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6400,2,6]dodeca-1(12),4,8,10-tetraen-3-one is unique due to its specific functional groups and fused ring system, which confer distinct chemical and biological properties
Biological Activity
4-Hydroxy-6-(4-methylphenyl)-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),4,8,10-tetraen-3-one is a complex organic compound with potential biological activity that has garnered attention in various pharmacological studies. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tricyclic structure characterized by a diazatricyclo framework. Its molecular formula is C15H14N2O2, and it possesses a molecular weight of approximately 254.28 g/mol. The presence of hydroxyl and methyl groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within various biological pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting the biosynthesis of key biomolecules.
- Receptor Binding : It has been suggested that this compound can bind to specific receptors in the body, influencing cellular signaling pathways and modulating physiological responses.
Biological Activity Data
Case Studies and Research Findings
- Antioxidant Properties : A study highlighted the compound's ability to scavenge free radicals effectively, suggesting its potential use in preventing oxidative stress-related diseases (e.g., cancer and neurodegenerative disorders) .
- Antimicrobial Activity : Research indicated that this compound exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria . This could have implications for developing new antibacterial agents.
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that the compound significantly reduced the viability of several cancer cell lines through apoptosis induction mechanisms . This suggests potential applications in cancer therapy.
- Anti-inflammatory Effects : The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-hydroxy-3a-(4-methylphenyl)-4H-pyrrolo[1,2-a]benzimidazol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-8-12(9-7-11)17-10-15(20)16(21)19(17)14-5-3-2-4-13(14)18-17/h2-10,18,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCDRDMTEIDFKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23C=C(C(=O)N2C4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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